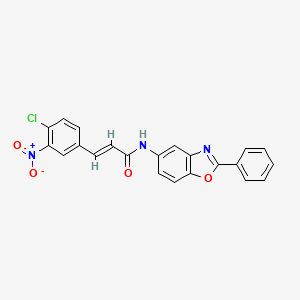![molecular formula C24H21NO3 B4929080 methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4929080.png)
methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate, also known as DPCMB, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of cyclopropyl-containing compounds and has shown promising results in various biological studies.
Mechanism of Action
The mechanism of action of methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, decrease the expression of inflammatory cytokines, and inhibit the migration and invasion of cancer cells. In addition, this compound has been found to have a neuroprotective effect and can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high yield and is cost-effective. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full range of biological effects is still being studied. In addition, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its mode of action.
Future Directions
There are several future directions for the study of methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy. Another direction is to study the neuroprotective effects of this compound in more detail. It may have potential as a treatment for neurological disorders such as Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its range of biological effects.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its ability to inhibit the growth of cancer cells and its neuroprotective effects make it a promising candidate for cancer therapy and treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and range of biological effects.
Synthesis Methods
The synthesis of methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2,2-diphenylcyclopropanecarboxylic acid chloride in the presence of a coupling agent. The resulting product is then treated with methyl iodide to obtain this compound. The yield of the synthesis is high, making it a cost-effective method for obtaining this compound.
Scientific Research Applications
Methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, this compound has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. The ability of this compound to inhibit the growth of cancer cells makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
methyl 4-[(2,2-diphenylcyclopropanecarbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-28-23(27)17-12-14-20(15-13-17)25-22(26)21-16-24(21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNRUYYJTOZLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4929001.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4929006.png)
![2,5-dimethyl-3-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4929012.png)


![N,N-bis(2-hydroxyethyl)-3-methoxy-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B4929064.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4929073.png)


![N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B4929096.png)


